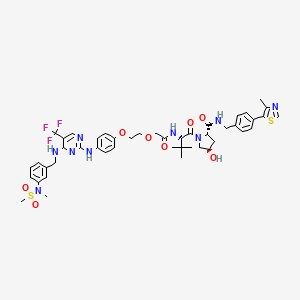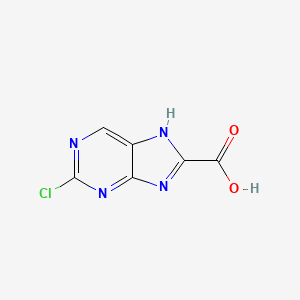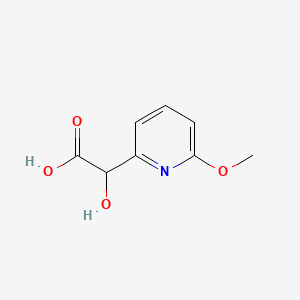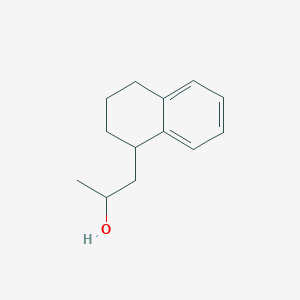
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol is an organic compound with the molecular formula C13H18O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a propanol group is attached to the first carbon of the tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1-naphthol in the presence of hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of high-pressure hydrogenation reactors with advanced catalysts can enhance the yield and purity of the product. Additionally, the process may include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s structural properties allow it to interact with cell membranes, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tetralol: A similar compound with a hydroxyl group attached to the first carbon of the tetrahydronaphthalene ring.
2-Naphthalenemethanol: Another derivative of naphthalene with a hydroxyl group attached to the second carbon of the naphthalene ring.
Uniqueness
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H18O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,10,12,14H,4,6-7,9H2,1H3 |
Clé InChI |
MCNMMUNSZSMQKM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCCC2=CC=CC=C12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


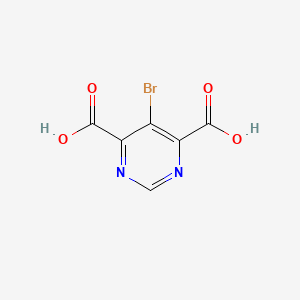
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)
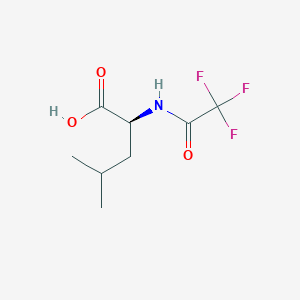
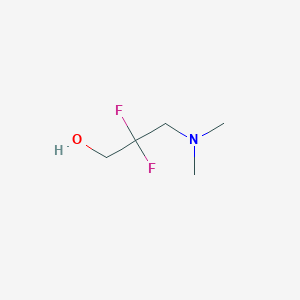
![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
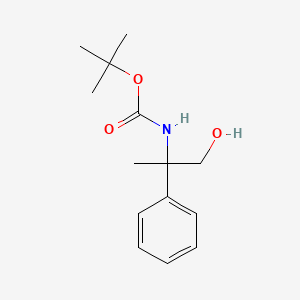
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)

